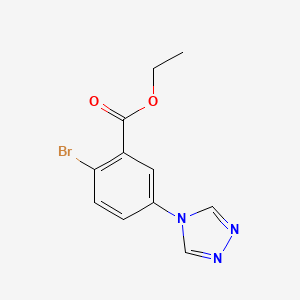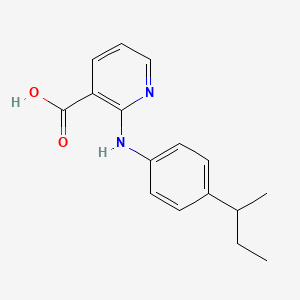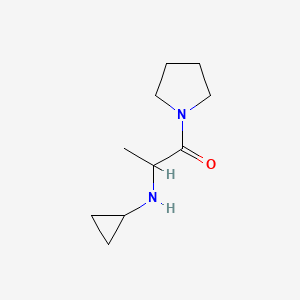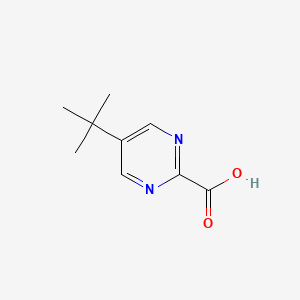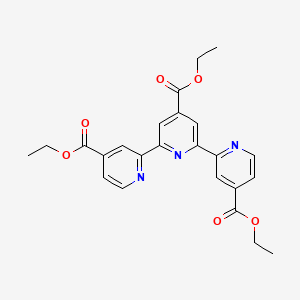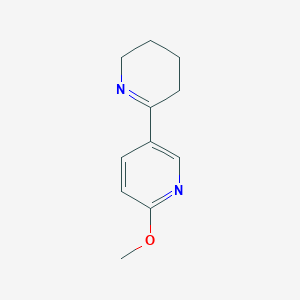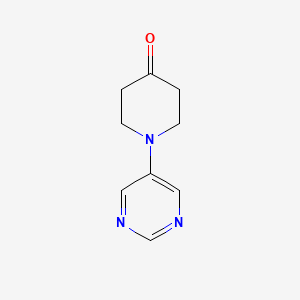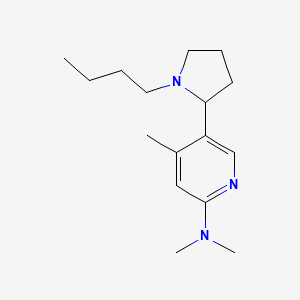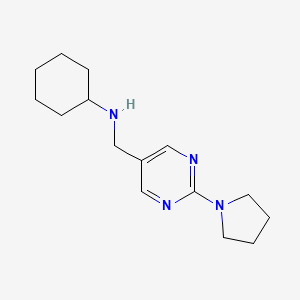![molecular formula C11H13N5O2 B15058855 3-(Piperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B15058855.png)
3-(Piperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Piperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylicacid is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with a piperazine moiety attached. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and antiviral properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylicacid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline with piperazine in the presence of a base . The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-(Piperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
3-(Piperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylicacid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-(Piperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylicacid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For instance, it may inhibit microbial enzymes, leading to antimicrobial activity . The exact molecular pathways involved can vary depending on the specific biological context .
Comparación Con Compuestos Similares
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antimicrobial and antiviral properties.
[1,2,4]Triazolo[4,3-a]pyrazine: Exhibits similar biological activities and is used in medicinal chemistry.
Uniqueness
3-(Piperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylicacid is unique due to its specific structural features, which confer distinct biological activities. The presence of the piperazine moiety enhances its antimicrobial properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C11H13N5O2 |
|---|---|
Peso molecular |
247.25 g/mol |
Nombre IUPAC |
3-piperazin-2-yl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C11H13N5O2/c17-11(18)7-1-2-9-14-15-10(16(9)6-7)8-5-12-3-4-13-8/h1-2,6,8,12-13H,3-5H2,(H,17,18) |
Clave InChI |
YYWNZRLTZFCDHH-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(CN1)C2=NN=C3N2C=C(C=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




